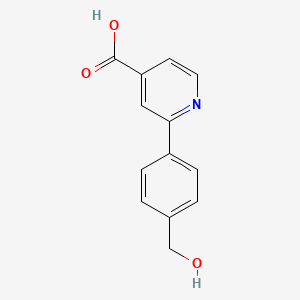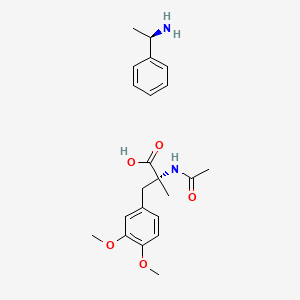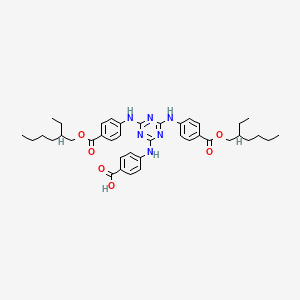
(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride” is a chemical compound with the molecular formula C5H12CLNO2. It has a molecular weight of 153.61 . The IUPAC name for this compound is (3r,5r)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride .
Molecular Structure Analysis
The molecular structure of “(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride” can be represented by the SMILES notation: OC[C@H]1CC@@HCN1.[H]Cl . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
“(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride” appears as a white solid . It should be stored at 0-8 °C .Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
(2R,4R)-4-Hydroxy-2-pyrrolidinemethanol hydrochloride: is used as a reagent in the synthesis of various pharmaceutical compounds . Its hydroxyl and amine functional groups make it a versatile intermediate for constructing complex molecules, particularly those with chiral centers.
Sphingosine Kinase Inhibitors
This compound has been utilized in the synthesis of sphingosine kinase inhibitors . These inhibitors are significant in research due to their role in regulating sphingosine-1-phosphate levels, which are involved in various diseases, including cancer and inflammatory conditions.
Safety and Hazards
Propiedades
IUPAC Name |
(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-3-4-1-5(8)2-6-4;/h4-8H,1-3H2;1H/t4-,5-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHDMWJWUWKOFE-TYSVMGFPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CO)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@H]1CO)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

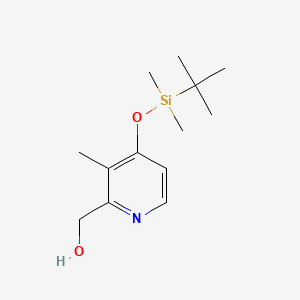


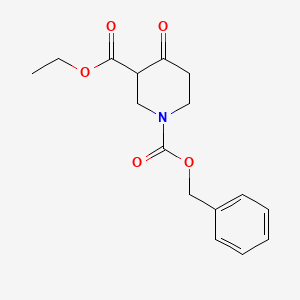
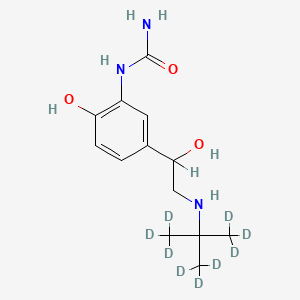
![2-(Acetylamino)-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioic Acid 1,3-Diethyl Ester](/img/structure/B585732.png)

